

Third-Generation Platinum Compounds: A Comparative Meta-Analysis Featuring Enloplatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of third-generation platinum-based anticancer agents, with a specific focus on **Enloplatin**, and its counterparts, Lobaplatin and Nedaplatin. This document synthesizes available clinical and preclinical data to offer a comprehensive overview of their efficacy, safety, and mechanisms of action.

Introduction to Third-Generation Platinum Compounds

Platinum-based drugs are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects primarily through the formation of DNA adducts, which inhibit DNA replication and transcription, ultimately leading to cell death.[1] The first-generation compound, cisplatin, demonstrated significant efficacy but was associated with severe toxicities. This led to the development of second-generation analogs like carboplatin, which offered an improved safety profile.[2] Third-generation platinum compounds were subsequently developed with the aim of overcoming resistance to earlier agents and further improving the therapeutic index.[1] This guide focuses on three such compounds: **Enloplatin**, Lobaplatin, and Nedaplatin.

Mechanism of Action and Signaling Pathways

The fundamental mechanism of action for all platinum compounds involves their interaction with DNA to form platinum-DNA adducts.[1] This damage triggers a cascade of cellular

responses, including the activation of DNA repair mechanisms and, if the damage is too extensive, the initiation of apoptosis (programmed cell death).

Platinum_Compound Cellular Uptake Interaction with DNA DNA_Adduct_Formation DNA_Damage_Response Severe Damage Repairable Damage Apoptosis Cell_Cycle_Arrest

General Signaling Pathway of Platinum Compounds

Click to download full resolution via product page

Caption: General signaling pathway of platinum compounds.

Resistance to platinum drugs can arise from various mechanisms, including reduced drug accumulation within the cell, detoxification by cellular thiols like glutathione, and enhanced DNA repair capacity.[3]

Comparative Efficacy and Safety: A Meta-Analysis of Clinical Data

While a direct meta-analysis including **Enloplatin** with a large number of studies is not feasible due to the limited publicly available data on this compound, this guide presents a summary of key clinical findings for each of the three third-generation platinum agents.

Enloplatin

Enloplatin (cis-(1,1-Cyclobutanedicarboxylato)(tetrahydro-4H-pyran-4,4-bis(methylamine))platinum) is a carboplatin analog. The most comprehensive data for **Enloplatin** comes from a Phase II study in patients with platinum-refractory advanced ovarian carcinoma.

Table 1: Summary of Phase II Clinical Trial Data for **Enloplatin** in Platinum-Refractory Ovarian Carcinoma

Parameter	Value
Patient Population	Platinum-refractory advanced ovarian carcinoma
Number of Patients	26
Dosage	600 mg/m² intravenously every 21 days
Objective Response Rate (ORR)	11.5% (3 partial responses)
Median Survival	38 weeks
Major Toxicities (Grade 3/4)	Thrombocytopenia (58%), Neutropenia (38%)

Lobaplatin

Lobaplatin has been investigated in various solid tumors and has demonstrated activity in cisplatin-resistant tumor models.

Table 2: Summary of Selected Clinical Trial Data for Lobaplatin

Cancer Type	Treatment Regimen	Objective Response Rate (ORR)	Key Grade 3/4 Toxicities
Advanced Breast Cancer	Lobaplatin-based chemotherapy	36.8%	Neutropenia (43.9%), Leukopenia (39.4%)
Extensive-Stage Small Cell Lung Cancer	Lobaplatin + Etoposide	Non-inferior to Cisplatin + Etoposide	Thrombocytopenia

Nedaplatin

Nedaplatin is another third-generation analog that has been particularly studied in Asian populations and has shown efficacy in a range of cancers.

Table 3: Summary of Selected Clinical Trial Data for Nedaplatin

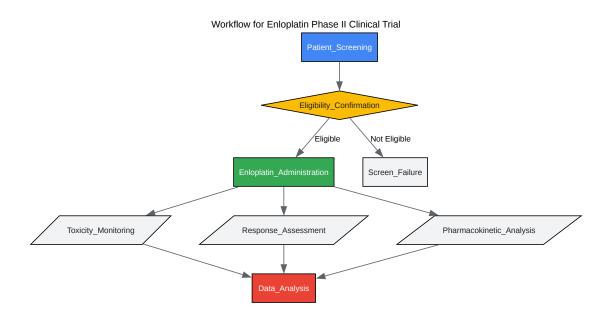
Cancer Type	Treatment Regimen	Objective Response Rate (ORR)	Key Grade 3/4 Toxicities
Advanced Non-Small Cell Lung Cancer (NSCLC)	Nedaplatin + Vindesine	26.7%	Thrombocytopenia
Cervical Cancer (Concurrent Chemoradiotherapy)	Nedaplatin + Radiotherapy	Similar efficacy to Cisplatin + RT	Milder gastrointestinal toxicity than cisplatin

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for the key studies cited.

Enloplatin Phase II Trial in Ovarian Carcinoma

Study Design: A Phase II, open-label, non-randomized, multicenter study.



- Patient Eligibility: Patients with histologically confirmed advanced ovarian carcinoma who had failed prior platinum-based chemotherapy.
- Treatment Plan: **Enloplatin** was administered as an intravenous infusion at a dose of 600 mg/m² over 1 hour, repeated every 21 days.
- Response Evaluation: Tumor response was assessed every two cycles using standard RECIST criteria.
- Toxicity Assessment: Toxicity was graded according to the National Cancer Institute Common Toxicity Criteria (NCI-CTC).
- Pharmacokinetics: Plasma samples were collected at specified time points after Enloplatin administration to determine platinum concentrations using atomic absorption spectrometry.

Click to download full resolution via product page

Caption: Workflow for the **Enloplatin** Phase II clinical trial.

Conclusion

The available data suggest that third-generation platinum compounds, including **Enloplatin**, Lobaplatin, and Nedaplatin, offer alternatives to earlier platinum agents, particularly in platinum-resistant or refractory settings. **Enloplatin** demonstrated modest activity in heavily pretreated ovarian cancer patients, with hematologic toxicity being the primary dose-limiting factor. Lobaplatin and Nedaplatin have shown efficacy in various tumor types, often with different toxicity profiles compared to cisplatin.

A significant limitation in this meta-analysis is the sparse publicly available data for **Enloplatin**, which hinders a direct, robust comparison with Lobaplatin and Nedaplatin. Further clinical trials and publications are necessary to fully elucidate the therapeutic potential and optimal clinical positioning of **Enloplatin**. Researchers and drug development professionals are encouraged to consider the distinct efficacy and safety profiles of these third-generation platinum compounds when designing future studies and therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Mechanism of the formation of DNA-protein cross-links by antitumor cisplatin PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potentiation of anti-cancer drug activity at low intratumoral pH induced by the mitochondrial inhibitor m-iodobenzylguanidine (MIBG) and its analogue benzylguanidine (BG) PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Third-Generation Platinum Compounds: A Comparative Meta-Analysis Featuring Enloplatin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12370514#meta-analysis-of-third-generation-platinum-compounds-including-enloplatin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com